2-Chloro-N-isopropylacetamide
Overview
Description
2-Chloro-N-isopropylacetamide is an organic compound with the molecular formula C5H10ClNO. It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by an isopropyl group, and a chlorine atom is attached to the carbon adjacent to the amide group. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Mode of Action
It’s known that the compound undergoes microbial degradation , which suggests that it might interact with certain enzymes or proteins in microorganisms. More studies are required to elucidate the precise interactions and changes resulting from the compound’s action.
Biochemical Pathways
2-Chloro-N-isopropylacetamide is involved in microbial degradation pathways . It’s transformed into different intermediates through enzymatic reactions
Result of Action
It’s known that the compound undergoes microbial degradation
Biochemical Analysis
Biochemical Properties
2-Chloro-N-isopropylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves the inhibition of enzyme activity, leading to changes in protein degradation pathways. This compound can also bind to specific proteins, altering their function and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to reduced cell proliferation and altered gene expression patterns. Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, it can inhibit enzymes involved in the breakdown of amino acids, leading to changes in metabolic flux and metabolite levels. Understanding these interactions is important for elucidating the role of this compound in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-isopropylacetamide typically involves the reaction of N-isopropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, which acts as an acid-binding agent. The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial-scale production .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route. The process involves the use of large-scale reactors where N-isopropylamine and chloroacetyl chloride are reacted in the presence of triethylamine. The reaction mixture is then subjected to purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-isopropylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce N-isopropylacetamide and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Acids and Bases: Hydrolysis reactions often require acidic or basic conditions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed:
N-isopropylacetamide: Formed through hydrolysis.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-N-isopropylacetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
2-Chloro-N-phenylacetamide: Another derivative of acetamide with a phenyl group instead of an isopropyl group.
N-isopropylacetamide: Lacks the chlorine atom but shares the isopropyl substitution on the amide group.
Chloroacetamide: Similar structure but without the isopropyl group
Uniqueness: 2-Chloro-N-isopropylacetamide is unique due to the presence of both the chlorine atom and the isopropyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPNJSBBOATUPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183145 | |
Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2895-21-8 | |
Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2895-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002895218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2895-21-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(1-methylethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chloro-N-isopropylacetamide in the degradation of propachlor by soil bacteria?
A1: this compound is a key intermediate metabolite in the breakdown of propachlor by specific soil bacteria. The research demonstrates that a bacterial strain identified as DAK3, potentially belonging to the genus Moraxella, can degrade propachlor into this compound []. This metabolite then serves as a substrate for another bacterial strain, MAB2, potentially belonging to the genus Xanthobacter, further degrading it []. This two-step process highlights the synergistic relationship between different microbial species in the complete mineralization of propachlor in the environment.
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